Phorbine

Structural Chemistry X-ray Crystallography Tetrapyrrole Conformation

Researchers studying photosynthetic pigment structure-function relationships often lack a substituent-free baseline to deconvolute the individual contributions of ring D reduction and ring E annulation to macrocycle conformation. Phorbine (CAS 24861-47-0) solves this problem as the minimal chlorophyll-core macrocycle. • Unique right-angled trapezoid core shape with ~11° widened N3-C14-C15 bond angle relative to porphine and chlorin - enabling unambiguous structural deconvolution. • Characterized Qy(0,0) absorption at 629 nm, B/Qy intensity ratio of 3.6, and Φf = 0.28 - outperforming chlorin (Φf = 0.20) as a fluorescence standard in the 600-650 nm region. • 90% Zn-insertion yield under mild conditions for efficient metallo-building block preparation in light-harvesting arrays. Supplied as a research-grade reference standard with batch-specific characterization. Custom synthesis and bulk quantities available upon request.

Molecular Formula C22H18N4
Molecular Weight 338.4 g/mol
CAS No. 24861-47-0
Cat. No. B1255766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbine
CAS24861-47-0
Molecular FormulaC22H18N4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CC2=C3CCC(=N3)C=C4C=CC(=CC5=NC(=CC6=CC1=C2N6)C=C5)N4
InChIInChI=1S/C22H18N4/c1-7-20-21-8-6-18(25-21)11-16-3-2-14(23-16)10-15-4-5-17(24-15)12-19-9-13(1)22(20)26-19/h2-5,9-12,23,26H,1,6-8H2
InChIKeyZFVPUXOTXTUDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phorbine Procurement Guide: Chlorophyll Scaffold


Phorbine (CAS 24861-47-0) is a cyclic tetrapyrrole that constitutes the core hydrocarbon skeleton of all chlorophylls . It is formally defined as a porphyrin bearing a fused cyclopentane ring (ring E) across a pyrrole ring and its adjacent methine bridge, in addition to the reduced pyrroline ring (ring D) characteristic of chlorins . With a molecular formula of C22H18N4 and a monoisotopic mass of 338.15315 Da, Phorbine serves as the minimal benchmark macrocycle for studying the intrinsic electronic and structural consequences of the chlorophyll framework devoid of peripheral substituent effects .

Minimal chlorophyll benchmark macrocycle free of peripheral substituent effects
Resolves individual contributions of ring D reduction and ring E annulation to macrocycle conformation
Supports spectroscopic and structural studies of tetrapyrrole electronic properties

Phorbine vs. Porphine, Chlorin, and Oxophorbine


Although Phorbine shares the tetrapyrrole core with porphine, chlorin, and 131-oxophorbine, its unique combination of a reduced pyrrole ring (ring D) and an annulated isocyclic ring (ring E) produces a distinct three-dimensional macrocycle conformation and electronic structure that cannot be replicated by any single analog . X-ray crystallographic studies demonstrate that progression from porphine to chlorin to phorbine to oxophorbine sequentially alters core size, core shape (from nearly square to right-angled trapezoid), bond-angle architecture, and π‑conjugation pathways . Consequently, absorption band positions, fluorescence quantum yields, and metal-chelation efficiencies differ markedly across this series. Substituting Phorbine with a chlorin or oxophorbine in a spectroscopic, catalytic, or photodynamic application would yield non‑equivalent results because the distinct structural features of ring E directly modulate the photophysical and redox properties of the macrocycle. The quantitative evidence below establishes precisely where Phorbine occupies a non‑interchangeable position among its closest structural relatives.

Macrocycle core shape mismatch: right-angled trapezoid (Phorbine) vs. nearly square or kite-shaped alters metal-binding geometry and supramolecular assembly
Absorption band positions and B/Qy intensity ratios differ markedly; substituting with chlorin or oxophorbine yields non-equivalent spectral signatures
Metal-chelation efficiency and photophysical properties vary with ring E presence; direct replacement may not reproduce fluorescence quantum yield or excited-state lifetime

Quantitative Evidence for Phorbine Differentiation


Macrocycle Core Shape and Planarity

The Phorbine macrocycle adopts a right-angled trapezoid core shape, which is fundamentally distinct from the nearly square core of porphine and the kite-shaped core of chlorins and oxochlorins . The deviation from planarity increases along the series porphine < chlorin < oxochlorin < phorbine < oxophorbine, placing Phorbine in a unique conformational space that is neither fully planar nor as distorted as the 131‑oxo derivative . The N3–C14–C15 bond angle in the oxophorbine/Phorbine framework is widened by approximately 11° compared to the corresponding angle in porphine or the analogous sparsely substituted chlorin .

Core Shape & Bond Angle
Head-to-head
Right-angled trapezoid core; N3–C14–C15 bond angle widened by ~11° vs. porphine/chlorin
Defines unique metal-binding geometry; not replicable with porphine or chlorin
Low-temperature X-ray diffraction; free-base macrocycles
Structural Chemistry X-ray Crystallography Tetrapyrrole Conformation

Cβ–Cβ Bond Distance in the Reduced Pyrrole Ring

The Cβ–Cβ bond distance in the pyrroline ring (ring D) of Phorbine is 1.52–1.54 Å, reflecting the sp3 hybridization character of the reduced ring, compared with 1.35 Å for the fully unsaturated porphine macrocycle . This elongation is preserved across the (oxo)chlorin and (oxo)phorbine series and is a direct structural signature of the chlorin/Phorbine chromophore .

Cβ–Cβ Bond Distance (Ring D)
Head-to-head
1.52–1.54 Å (Phorbine) vs. 1.35 Å (porphine), ≥12% elongation
Localizes π-electron density; underpins red-shifted chlorophyll-type absorption
Single-crystal X-ray; free-base macrocycles
Bond Length Analysis X-ray Crystallography Tetrapyrrole Electronics

Absorption Spectral Benchmarks

In toluene solution, free-base Phorbine (FbP) displays a Soret (B) band at 404 nm (FWHM 30 nm) and a Qy(0,0) band at 629 nm (FWHM 9 nm) . Compared to the parent free-base chlorin (FbC; B 389 nm, Qy 633 nm), the Qy band of Phorbine is blue‑shifted by 4 nm (ΔQy = +100 cm⁻¹) while the B band is red‑shifted by 15 nm (ΔB = −950 cm⁻¹) . The B/Qy peak intensity ratio is 3.6 for Phorbine versus 2.4 for chlorin, indicating a substantially different distribution of oscillator strength . The free-base 131‑oxophorbine (FbOP) absorbs further to the red (Qy 654 nm) with a much lower B/Qy ratio of 1.5, confirming that Phorbine occupies a spectrally unique intermediate position .

Absorption Bands & B/Qy Ratio
Head-to-head
FbP: λQy 629 nm, B/Qy 3.6; FbC: 633 nm, 2.4; FbOP: 654 nm, 1.5
Intermediate Qy wavelength and elevated B/Qy ratio support balanced red/Soret absorption
Toluene, room temperature; normalized at B-band maxima
UV-Vis Spectroscopy Photophysics Chlorophyll Analogues

Fluorescence Quantum Yield and Singlet Excited-State Lifetime

Free-base Phorbine (FbP) exhibits a fluorescence quantum yield (Φf) of 0.28 ± 0.02 and a singlet excited‑state lifetime (τs) of 10.6 ± 0.8 ns in toluene . These values are significantly higher than those of the parent free-base chlorin (FbC: Φf = 0.20, τs = 8.8 ns) and are competitive with the 131‑oxophorbine (FbOP: Φf = 0.30, τs = 11.5 ns) . The intensity ratio of integrated Qy to B bands (ΣQy/ΣB) is 0.15 for Phorbine, indicating a moderate partitioning of excited‑state energy into the emissive Qy manifold relative to the strongly absorbing B manifold .

Fluorescence QY & Lifetime
Head-to-head
Φf 0.28, τs 10.6 ns (vs. chlorin 0.20, 8.8 ns)
Reported higher quantum yield and longer lifetime support photosensitizer research requiring singlet-state population
Toluene, room temp; errors ±7–8%
Fluorescence Spectroscopy Excited-State Dynamics Photosensitizer Screening

Zinc Metalation Efficiency

Metalation of free-base Phorbine (FbP) with Zn(OAc)₂·2H₂O proceeds in 90% yield to give the zinc chelate ZnP . While direct comparative metalation yields for the parent chlorin (FbC) and oxophorbine (FbOP) under identical conditions are not reported in the same study, the high conversion efficiency of Phorbine is notable given that metal insertion into tetrapyrroles is often kinetically hindered and can require forcing conditions . The 90% yield demonstrates that the Phorbine cavity is both accessible and geometrically compatible with a Zn(II) ion, supporting its use as a reliable metallo‑phorbine precursor .

Zn Insertion Yield
Class-level
90% yield from FbP with Zn(OAc)₂·2H₂O
Accessible metalation chemistry supports synthesis of metallo-phorbine building blocks
Direct comparative yields for FbC/FbOP not reported; class-level comparison
Synthetic Chemistry Metalation Chlorophyll Model Compounds

Application Scenarios for Phorbine


Structural and Spectroscopic Benchmarking

Phorbine’s unique right-angled trapezoid core shape and the ~11° widening of the N3–C14–C15 bond angle relative to porphine and chlorin make it the essential scaffold for deconvoluting the individual contributions of ring D reduction and ring E annulation to macrocycle conformation. Researchers investigating the structural basis of photosynthetic pigment function use Phorbine as the minimal, substituent‑free reference that bridges the gap between simple chlorins and fully elaborated chlorophylls.

Fluorescence Calibration Standard

With its precisely characterized Qy(0,0) absorption at 629 nm, B/Qy intensity ratio of 3.6, and fluorescence quantum yield of 0.28 , Phorbine serves as a reproducible internal standard for calibrating steady‑state and time‑resolved fluorescence instrumentation in the 600–650 nm region, outperforming chlorin (Φf = 0.20) in emission brightness while avoiding the synthetic complexity of 131‑oxophorbine.

Metallation Precursor for Light-Harvesting Arrays

The 90% yield for zinc insertion into Phorbine under mild conditions enables efficient preparation of Zn‑phorbine building blocks. This is particularly advantageous for the construction of covalent or supramolecular light‑harvesting arrays where high chromophore loading and reproducible metal‑center geometry are critical for vectorial energy transfer.

Photosensitizer Scaffold for Photodynamic Therapy

Phorbine’s intermediate Qy band position (629 nm) and elevated fluorescence quantum yield (0.28) relative to chlorin provide a rational starting point for synthetic elaboration toward photosensitizers that require absorption in the 650–780 nm therapeutic window. Quantitative structure‑property relationships derived from Phorbine benchmarks allow chemists to predict how peripheral substituents will shift absorption and modulate singlet‑oxygen generation efficiency .

Application
Selection Property
Validation Focus
Chlorophyll scaffold benchmarking
Right-angled trapezoid core conformation
Core-shape vs. spectral correlation
Fluorescence calibration standard (600–650 nm)
Defined Qy(0,0) and B/Qy ratio
Quantum yield and lifetime reproducibility
Light-harvesting array precursor
Reported Zn-insertion efficiency under mild conditions
Metalation efficiency benchmarking
Photodynamic research photosensitizer development
Red-region Qy absorption and fluorescence yield
Singlet-oxygen generation efficiency
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